molecular formula C17H21NO3S B12579449 4-Methyl-N-{2-[(4-methylphenyl)methoxy]ethyl}benzene-1-sulfonamide CAS No. 603986-11-4

4-Methyl-N-{2-[(4-methylphenyl)methoxy]ethyl}benzene-1-sulfonamide

Cat. No.: B12579449
CAS No.: 603986-11-4
M. Wt: 319.4 g/mol
InChI Key: DUQHRKWNKQCFIJ-UHFFFAOYSA-N
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Description

4-Methyl-N-{2-[(4-methylphenyl)methoxy]ethyl}benzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides These compounds are characterized by the presence of a sulfonamide group attached to an aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-N-{2-[(4-methylphenyl)methoxy]ethyl}benzene-1-sulfonamide typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation followed by a Clemmensen reduction The process begins with the acylation of an aromatic ring, followed by the reduction of the acyl group to an alkane

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar multi-step processes. The reaction conditions are optimized to ensure high yield and purity. The use of catalysts and controlled reaction environments are crucial to achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-N-{2-[(4-methylphenyl)methoxy]ethyl}benzene-1-sulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Typically uses reagents like sulfuric acid and nitric acid under controlled temperatures.

    Nitration: Uses a mixture of concentrated nitric acid and sulfuric acid.

    Reduction: Commonly employs reducing agents like hydrogen gas in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration results in the formation of nitro derivatives, while reduction leads to the formation of amines.

Scientific Research Applications

4-Methyl-N-{2-[(4-methylphenyl)methoxy]ethyl}benzene-1-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-N-{2-[(4-methylphenyl)methoxy]ethyl}benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking the active site and preventing the enzyme from functioning . This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-N-{2-[(4-methylphenyl)methoxy]ethyl}benzene-1-sulfonamide is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

CAS No.

603986-11-4

Molecular Formula

C17H21NO3S

Molecular Weight

319.4 g/mol

IUPAC Name

4-methyl-N-[2-[(4-methylphenyl)methoxy]ethyl]benzenesulfonamide

InChI

InChI=1S/C17H21NO3S/c1-14-3-7-16(8-4-14)13-21-12-11-18-22(19,20)17-9-5-15(2)6-10-17/h3-10,18H,11-13H2,1-2H3

InChI Key

DUQHRKWNKQCFIJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)COCCNS(=O)(=O)C2=CC=C(C=C2)C

Origin of Product

United States

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